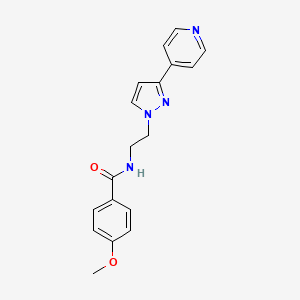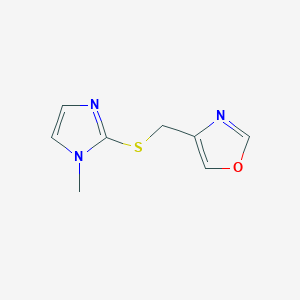
4-methoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPPEB and belongs to the class of benzamide derivatives.
Scientific Research Applications
Synthesis Techniques and Precursors
High-Yield Synthesis Methods : The synthesis of benzamide derivatives, including those with complex substitutions like pyrazol and pyridinyl groups, has been refined to achieve high yields. Techniques involve starting from readily available acids and employing activating systems for efficient coupling reactions (Bobeldijk et al., 1990).
Heterocyclic Synthesis : The reactivity of compounds towards various nitrogen nucleophiles has been explored to yield a broad range of heterocyclic derivatives, including pyrazole, isoxazole, and pyrimidine derivatives, demonstrating the versatility of benzamide compounds in synthesizing complex heterocycles (Mohareb et al., 2004).
Pharmaceutical Applications
Glucokinase Activators : Novel heteroaryl-containing benzamide derivatives have been synthesized and screened for their potential in treating type 2 diabetes mellitus by acting as glucokinase activators, a critical enzyme in glucose metabolism (Park et al., 2014).
Anticancer Activity : Some benzamide derivatives, including those with pyridin-3-yl and pyrazol moieties, have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. These studies contribute to understanding the potential therapeutic applications of such compounds (Mohan et al., 2021).
Material Science and Chemical Research
Crystalline Forms and Characterization : Research on different crystalline forms of related benzamide compounds has provided insights into their physical properties, stability, and applicability in various fields, including material science and drug formulation (Yanagi et al., 2000).
Heterocyclic Compound Synthesis : The compound has been utilized as a precursor or part of synthetic routes to create novel heterocyclic structures with potential applications in pharmaceuticals and material science, showcasing the compound's utility in creating complex molecular architectures (Hebishy et al., 2020).
properties
IUPAC Name |
4-methoxy-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-24-16-4-2-15(3-5-16)18(23)20-11-13-22-12-8-17(21-22)14-6-9-19-10-7-14/h2-10,12H,11,13H2,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIKFZHRVAXIGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2404333.png)
![8-chloro-2-[(2-fluorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2404334.png)


![6-(4-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2404339.png)
![N-[4-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2404342.png)


![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2404345.png)


![2-([1,1'-biphenyl]-4-yl)-N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2404352.png)